2,2,5,6-Tetramethyl-2,3-dihydropyrazine
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Overview
Description
2,2,5,6-Tetramethyl-2,3-dihydropyrazine is a chemical compound with the molecular formula C8H14N2 and a molecular weight of 138.21 g/mol . This compound is known for its ability to inhibit the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X .
Preparation Methods
2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be synthesized through various chemical routes. One common method involves the condensation of butanone with ethyl nitrite to form butanedione monoxime, which is then reduced and cyclized to yield the desired compound . The cyclization reaction product undergoes steam distillation, followed by cooling, crystallization, and filtration to obtain crude this compound . For industrial production, the compound can be further purified using water recrystallization and activated carbon decolorization .
Chemical Reactions Analysis
2,2,5,6-Tetramethyl-2,3-dihydropyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product . The compound also participates in catalytic reactions, such as nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile . Common reagents used in these reactions include Ni(MeCN)62, 1,10-phenanthroline, and 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazine .
Scientific Research Applications
2,2,5,6-Tetramethyl-2,3-dihydropyrazine has a wide range of scientific research applications. In chemistry, it is used as a competitive inhibitor of microbial metabolism, making it valuable in studies related to microbial growth inhibition . In biology and medicine, the compound’s anticoagulant properties have been explored for potential use in treating conditions such as leukemia . Additionally, it has been detected in food items like caproic acid and has applications in the food industry as a flavoring agent .
Mechanism of Action
The mechanism of action of 2,2,5,6-Tetramethyl-2,3-dihydropyrazine involves the inhibition of the enzyme that catalyzes the reaction of vitamin K with glutamate to form clotting factors II, VII, IX, and X . This inhibition disrupts the formation of these clotting factors, leading to anticoagulant effects. The compound is metabolized by rat liver microsomes to 2-amino-4,6-dinitrophenol, which then reacts with glutathione to produce a toxic product .
Comparison with Similar Compounds
2,2,5,6-Tetramethyl-2,3-dihydropyrazine can be compared to other similar compounds, such as 2,3,5,6-tetramethylpyrazine and 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine . While 2,3,5,6-tetramethylpyrazine is known for its use as a flavoring agent and its presence in various food products, 2,2,5,5-tetramethyl-3,6-diphenyl-2,5-dihydropyrazine is used in different chemical reactions and has distinct properties . The unique aspect of this compound lies in its specific inhibition of the enzyme involved in clotting factor formation, making it valuable for anticoagulant research .
Properties
IUPAC Name |
3,3,5,6-tetramethyl-2H-pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-6-7(2)10-8(3,4)5-9-6/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINRSJBJOGCGBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC(N=C1C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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